molecular formula C45H42N2O4 B11102969 4,4'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-ethoxyphenyl)methylidene]aniline}

4,4'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-ethoxyphenyl)methylidene]aniline}

Cat. No.: B11102969
M. Wt: 674.8 g/mol
InChI Key: KCKZOUVRMYYFBB-UHFFFAOYSA-N
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Description

4,4’-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-ethoxyphenyl)methylidene]aniline} is a complex organic compound characterized by its unique structure, which includes benzene rings, ether linkages, and imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-ethoxyphenyl)methylidene]aniline} typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Intermediate Benzene Derivatives: The initial step involves the synthesis of benzene derivatives with appropriate substituents. This can be achieved through various organic reactions such as Friedel-Crafts alkylation or acylation.

    Formation of Ether Linkages: The next step involves the formation of ether linkages between the benzene rings and the propane-2,2-diyl group. This can be accomplished through nucleophilic substitution reactions using appropriate alkyl halides and phenols.

    Imine Formation: The final step involves the condensation of the resulting compound with 4-ethoxybenzaldehyde to form the imine groups. This reaction typically requires mild acidic or basic conditions to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-ethoxyphenyl)methylidene]aniline} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The benzene rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated or nucleophile-substituted benzene derivatives

Scientific Research Applications

4,4’-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-ethoxyphenyl)methylidene]aniline} has a wide range of scientific research applications, including:

    Materials Science: The compound can be used in the development of advanced materials such as polymers, resins, and coatings due to its unique structural properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of novel therapeutic agents.

    Industrial Applications: It can be used in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4’-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-ethoxyphenyl)methylidene]aniline} involves its interaction with specific molecular targets and pathways. The compound’s imine groups can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially modulating their activity. Additionally, the benzene rings and ether linkages contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(Propane-2,2-diyl)bis(cyanatobenzene)
  • 4,4’-(Propane-2,2-diyl)bis((allyloxy)benzene)
  • 4,4’-propane-2,2-diylbis(tetrachlorophenol)

Uniqueness

Compared to similar compounds, 4,4’-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-ethoxyphenyl)methylidene]aniline} is unique due to its combination of benzene rings, ether linkages, and imine groups. This unique structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C45H42N2O4

Molecular Weight

674.8 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-[4-[4-[2-[4-[4-[(4-ethoxyphenyl)methylideneamino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]methanimine

InChI

InChI=1S/C45H42N2O4/c1-5-48-39-19-7-33(8-20-39)31-46-37-15-27-43(28-16-37)50-41-23-11-35(12-24-41)45(3,4)36-13-25-42(26-14-36)51-44-29-17-38(18-30-44)47-32-34-9-21-40(22-10-34)49-6-2/h7-32H,5-6H2,1-4H3

InChI Key

KCKZOUVRMYYFBB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OC5=CC=C(C=C5)N=CC6=CC=C(C=C6)OCC

Origin of Product

United States

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